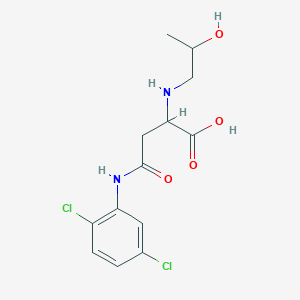

4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,5-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-11(13(20)21)5-12(19)17-10-4-8(14)2-3-9(10)15/h2-4,7,11,16,18H,5-6H2,1H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQIENLDSQGDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves the following steps:

Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichloroaniline, undergoes a series of reactions to introduce the amino and hydroxypropyl groups.

Coupling Reaction: The intermediate is then coupled with a suitable butanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , with a molecular weight of approximately 248.06 g/mol. Its structure features a dichlorophenyl group, which is significant for its biological activity. The presence of amino and hydroxyl functional groups enhances its solubility and reactivity, making it suitable for various applications.

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of 4-((2,5-Dichlorophenyl)amino)-4-oxobutanoic acid exhibit cytotoxic properties against several cancer cell lines. For instance, compounds with similar structures have been shown to inhibit fatty acid synthase (FASN), which is crucial in cancer metabolism . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

-

Neuropharmacology

- The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly through its interactions with specific receptors. Research indicates that similar compounds can affect neurotransmitter release and uptake, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties

Biochemical Applications

- Enzyme Inhibition

- Synthesis of Novel Compounds

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines when modified with additional functional groups. |

| Study 2 | Neuropharmacology | Showed modulation of serotonin receptor activity, indicating potential use in mood disorders. |

| Study 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, suggesting a role in treating autoimmune diseases. |

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted butanoic acid derivatives targeting FFAR2 (GPR43) and related receptors. Below is a comparative analysis with structurally similar molecules:

Key Findings from Comparative Studies

Substituent Impact on Receptor Binding: The 2,5-dichlorophenyl group in the target compound and Cmp 1 enhances FFAR2 affinity due to hydrophobic interactions with the receptor’s orthosteric pocket .

Solubility and Pharmacokinetics: Hydroxypropylamino substituents (target compound) increase aqueous solubility compared to Cmp 1’s thiazole and benzyl groups, which are more lipophilic . Fluorophenyl analogs (e.g., ) exhibit lower metabolic stability due to reduced halogen bulk, limiting therapeutic utility .

Functional Outcomes: Cmp 1’s thiazole ring contributes to its high potency (EC₅₀ = 0.3 µM), whereas bulkier substituents (e.g., benzothiophene in ) reduce potency but improve allosteric modulation . The target compound’s hydroxypropyl group may introduce hydrogen-bonding interactions, analogous to polar residues in endogenous FFAR2 ligands like short-chain fatty acids .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~385.2 | 2.8 | 3 | 6 |

| Cmp 1 | 498.9 | 4.1 | 2 | 6 |

| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | 239.2 | 1.5 | 2 | 4 |

Research Implications and Gaps

- The target compound’s hydroxypropyl group offers a strategic balance between solubility and receptor engagement, but in vivo efficacy remains untested.

- Cmp 1’s superior FFAR2 selectivity highlights the critical role of heterocyclic substituents (thiazole) in receptor specificity .

- Further studies are needed to optimize the dichlorophenyl/hydroxypropyl combination for therapeutic applications, particularly in metabolic disorders.

Biological Activity

4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known by its CAS number 667403-46-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 248.06 g/mol. It features a dichlorophenyl group and an oxobutanoic acid structure, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 667403-46-5 |

| Molecular Formula | C₉H₇Cl₂N₃O₃ |

| Molecular Weight | 248.06 g/mol |

| Boiling Point | Not specified |

While the specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest it may interact with various biological pathways. For instance, it has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could affect cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Recent research indicates that compounds similar to 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid exhibit antimicrobial properties. A study screening various analogues found low levels of activity against bacterial strains like Staphylococcus aureus and Escherichia coli at initial concentrations of 32 µg/mL .

Antifungal Activity

In addition to antibacterial effects, some derivatives have shown promising antifungal activity. For example, modifications to the compound's structure have led to analogues that displayed over 95% inhibition against Cryptococcus neoformans at similar concentrations .

Case Studies

- Screening for Antimicrobial Activity : A focused library of compounds was synthesized and screened against multiple pathogens. The results indicated that while many compounds were inactive, specific structural modifications could enhance their efficacy against resistant strains .

- Pharmacokinetics : The pharmacokinetic profile remains largely unexplored; however, preliminary data suggest favorable absorption characteristics and low interaction with major metabolic pathways in the liver (CYP450 enzymes) .

- Potential Therapeutic Applications : Given its structural similarities to known therapeutic agents, there is ongoing research into its applications in treating infections caused by resistant bacteria and fungi.

Q & A

Q. What are the established synthetic routes for 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For the dichlorophenyl moiety, Friedel-Crafts acylation using maleic anhydride and AlCl₃ catalysis is a common starting point . Subsequent steps may include Michael-type addition (e.g., coupling thioglycolic acid to oxobutanoic acid derivatives) to introduce the hydroxypropylamino group . Intermediates are characterized via NMR (¹H/¹³C) and FTIR to confirm functional groups. For example, ketone signals at ~1700 cm⁻¹ (FTIR) and carbonyl carbon peaks at ~200 ppm (¹³C NMR) are critical markers .

Q. Which spectroscopic techniques are prioritized for structural elucidation, and what key data points are analyzed?

- Methodological Answer : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.4–8.0 ppm for dichlorophenyl groups, amine protons at δ 5.0–6.0 ppm) . ¹³C NMR confirms carbonyl carbons (e.g., ketone at ~200 ppm, carboxylic acid at ~170 ppm). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemistry for crystalline derivatives .

Q. How is the compound’s preliminary bioactivity screened in academic settings?

- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., cyclooxygenase or kynurenine-3-hydroxylase) using spectrophotometric assays . Antimicrobial activity is tested via broth microdilution (MIC values against Gram+/Gram- bacteria). Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields or reduced byproducts?

- Methodological Answer : DoE (e.g., factorial designs) identifies critical variables (temperature, catalyst loading, solvent polarity). For Friedel-Crafts acylation, a central composite design might optimize AlCl₃ stoichiometry and reaction time, minimizing side products like over-acylated derivatives . Response surface models predict optimal conditions, validated through triplicate runs .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Q. How is stereochemical control achieved during synthesis, particularly for enantiomeric byproducts?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) direct stereochemistry. For example, Michael additions with L-proline derivatives can yield enantiomerically enriched intermediates . Chiral HPLC (e.g., using amylose columns) separates enantiomers, with optical rotation and CD spectroscopy confirming purity .

Q. What advanced analytical methods validate degradation products under stressed conditions (e.g., hydrolysis, oxidation)?

Q. How are reaction mechanisms for key steps (e.g., amination or acylation) experimentally verified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.